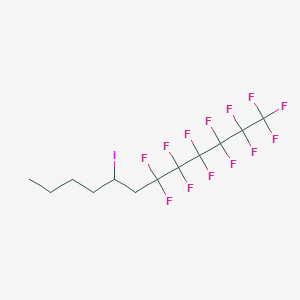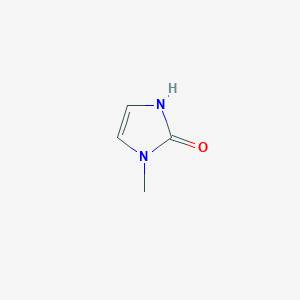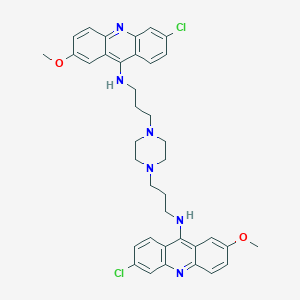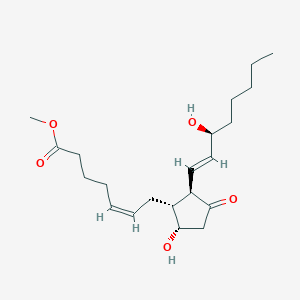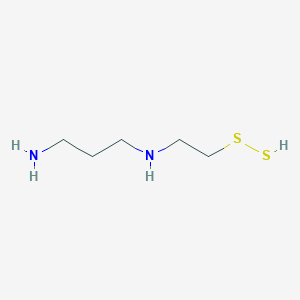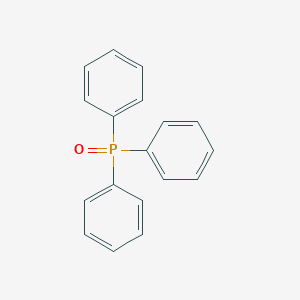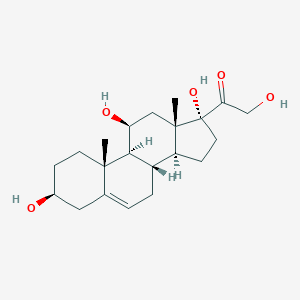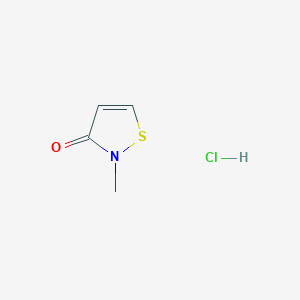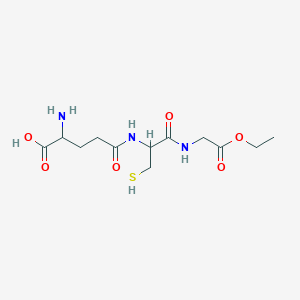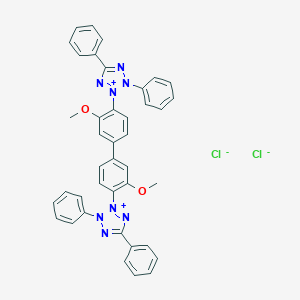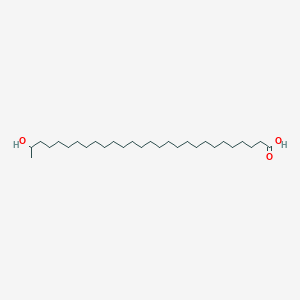
27-Hydroxyoctacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Hydroxyoctacosanoic acid (27-HOA) is a long-chain fatty acid that is found in the brain and other tissues of mammals. It is synthesized from behenic acid, which is a saturated fatty acid that is commonly found in vegetable oils. 27-HOA has been the subject of extensive research due to its potential for use as a therapeutic agent in a variety of neurological disorders.
Wirkmechanismus
The exact mechanism of action of 27-Hydroxyoctacosanoic acid is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are important for regulating mood and behavior.
Biochemische Und Physiologische Effekte
Studies have shown that 27-Hydroxyoctacosanoic acid has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of antioxidants in the brain, which can help to protect against oxidative damage. It has also been shown to reduce inflammation in the brain, which is a key factor in many neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 27-Hydroxyoctacosanoic acid in lab experiments is that it is a naturally occurring compound that is found in the body. This means that it is less likely to have toxic effects than synthetic compounds. However, one limitation of using 27-Hydroxyoctacosanoic acid in lab experiments is that it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on 27-Hydroxyoctacosanoic acid. One area of interest is the development of new therapeutic agents based on 27-Hydroxyoctacosanoic acid. Another area of interest is the study of the role of 27-Hydroxyoctacosanoic acid in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanisms of action of 27-Hydroxyoctacosanoic acid and its potential for use in clinical settings.
Synthesemethoden
27-Hydroxyoctacosanoic acid can be synthesized from behenic acid through a process known as hydrogenation. This process involves the addition of hydrogen gas to the double bonds in behenic acid, resulting in the formation of 27-Hydroxyoctacosanoic acid.
Wissenschaftliche Forschungsanwendungen
Research on 27-Hydroxyoctacosanoic acid has focused on its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Studies have shown that 27-Hydroxyoctacosanoic acid has neuroprotective effects, which may help to prevent or slow the progression of these disorders.
Eigenschaften
CAS-Nummer |
121822-56-8 |
|---|---|
Produktname |
27-Hydroxyoctacosanoic acid |
Molekularformel |
C28H56O3 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
27-hydroxyoctacosanoic acid |
InChI |
InChI=1S/C28H56O3/c1-27(29)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h27,29H,2-26H2,1H3,(H,30,31) |
InChI-Schlüssel |
GVOCNLPJMKEXLA-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O |
Kanonische SMILES |
CC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O |
Synonyme |
27-HOCA 27-hydroxyoctacosanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



